1,3-Difluorobenzene
Overview
Description
It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds . The compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 3 positions.
Mechanism of Action
. The primary targets of 1,3-Difluorobenzene are not well-defined due to the lack of specific studies on this compound. .
Mode of Action
The specific interactions of this compound with its targets would depend on the specific context of its use, particularly in the synthesis of other compounds .
Biochemical Pathways
The downstream effects of these reactions would depend on the specific context of the compound’s use .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution. The metabolism and excretion of the compound would likely depend on the specific biological system in which it is used.
Result of Action
As a fluorinated compound, it could potentially influence a variety of molecular and cellular processes due to the unique properties of fluorine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . The specific effects of these environmental factors would depend on the context of the compound’s use.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluorobenzene can be synthesized through several methods. One common method involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization. In this process, 2,4-difluoroaniline is reacted with sodium nitrite in the presence of an acid to form a diazonium salt, which is then treated with hypophosphorous acid to yield this compound .
Another method involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of one of the fluorine atoms with a nucleophile.
Electrophilic Aromatic Substitution (EAS): Although less reactive than benzene, this compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used.
Electrophilic Aromatic Substitution: Products include 3,5-difluoronitrobenzene and 3,5-difluorobenzenesulfonic acid.
Scientific Research Applications
1,3-Difluorobenzene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene:
1,4-Difluorobenzene:
Fluorobenzene: Contains a single fluorine atom attached to the benzene ring.
Uniqueness
1,3-Difluorobenzene is unique due to the positioning of its fluorine atoms, which affects its reactivity and the types of reactions it can undergo. The meta position of the fluorine atoms makes it less reactive in electrophilic aromatic substitution reactions compared to ortho- and para-difluorobenzene .
Properties
IUPAC Name |
1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGWPRHOOEKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190682 | |
Record name | 1,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-18-9 | |
Record name | 1,3-Difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIFLUOROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-DIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3C26WOC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-difluorobenzene?
A1: The molecular formula of this compound is C6H4F2. Its molecular weight is 114.09 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques are helpful in characterizing this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 19F NMR provide valuable information about the structure and environment of the hydrogen and fluorine atoms within the molecule. []
- Microwave Spectroscopy: This technique has been used to determine the bond lengths and angles within the molecule, offering insights into the structural distortion of the benzene ring upon fluorination. [, ]
- Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, further aiding in structural characterization. []
Q3: What are common synthetic approaches for this compound?
A3: this compound can be synthesized through various methods:
- Schiemann Reaction: This classic approach involves the diazotization of 1,3-phenylenediamine followed by thermal decomposition of the resulting diazonium salt in the presence of fluoroboric acid. []
- Halogen Exchange: Starting from 1,3-dichlorobenzene, a nucleophilic aromatic substitution using potassium fluoride can be employed to replace the chlorine atoms with fluorine. [, ]
- Deamination of 2,4-Difluoroaniline: This method involves the conversion of 2,4-difluoroaniline to the corresponding diazonium salt, followed by its reduction to yield this compound. []
Q4: How does the reactivity of this compound compare to benzene?
A4: The presence of two fluorine atoms in this compound significantly impacts its reactivity compared to benzene:
- Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine deactivates the aromatic ring, making electrophilic substitution reactions slower and requiring harsher conditions. []
- Nucleophilic Aromatic Substitution: The fluorine atoms, due to their electronegativity, activate the ring towards nucleophilic attack, particularly at the ortho and para positions. [, ]
- Metalation: The ortho-positions to the fluorine atoms are electronically activated for deprotonation by strong bases, enabling the formation of organometallic reagents for further functionalization. [, , ]
Q5: What are the key features and applications of C–H and C–F activation reactions involving this compound?
A5: Both C–H and C–F activation reactions involving this compound provide valuable synthetic tools:
- C–H Borylation: Iridium-catalyzed C–H borylation of this compound allows for the introduction of a boronate ester group, a versatile intermediate for further functionalization, with high regioselectivity. [, ]
- C–F Activation: While less common, C–F activation can be achieved under specific conditions, often involving transition metal catalysts. This offers a pathway to replace fluorine with other functional groups. [, ]
Q6: Can you explain the regioselectivity observed in reactions of this compound?
A6: The regioselectivity in reactions of this compound arises from a combination of electronic and steric factors:
- Electronic Effects: The fluorine atoms direct electrophilic attack towards the ortho/para positions due to resonance effects. Conversely, they activate the ortho positions for deprotonation by strong bases. [, ]
- Steric Effects: The relatively small size of fluorine minimizes steric hindrance, allowing for reactions even at the ortho positions. []
Q7: How has computational chemistry been used to study this compound?
A7: Computational methods have been instrumental in understanding various aspects of this compound:
- Structural Characterization: Quantum chemical calculations have been employed to predict the equilibrium structure of this compound, providing bond lengths and angles, and insights into ring deformation caused by fluorine substitution. [, ]
- Reaction Mechanisms: Computational studies can help elucidate reaction mechanisms, such as those involved in C–H and C–F activation, by providing information about transition states and intermediates. [, , ]
- Intermolecular Interactions: Calculations have been used to investigate the weak intermolecular forces present in this compound, such as C–H⋯F hydrogen bonding and C–H⋯π interactions, which are important for crystal packing and complex formation with other molecules. [, ]
Q8: What are some notable applications of this compound?
A8: this compound serves as a versatile building block in organic synthesis and finds applications in various fields:
- Pharmaceuticals: It acts as a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents and antipsychotic drugs like Iloperidone and Risperidone. [, , ]
- Polymers and Materials Science: It can be incorporated into polymers to modify their properties, such as solubility, thermal stability, and optical characteristics. []
Q9: How does the presence of fluorine atoms influence the material properties of this compound?
A9: The fluorine atoms in this compound significantly affect its physical and chemical properties compared to benzene:
- Boiling Point: this compound has a lower boiling point (82-83 °C) than benzene (80 °C) due to weaker intermolecular forces. []
- Solubility: The presence of fluorine generally reduces the solubility of this compound in polar solvents like water, while its solubility in non-polar solvents remains relatively high. []
- Dipole Moment: this compound possesses a dipole moment (μ = 1.48 D) due to the asymmetric arrangement of the fluorine atoms, making it more polar than benzene. []
Q10: Is there information available on the environmental impact and degradation of this compound?
A10: While specific data on the environmental fate and ecotoxicological effects of this compound might be limited, studies on the biodegradation of similar fluorinated aromatic compounds can offer some insights:
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